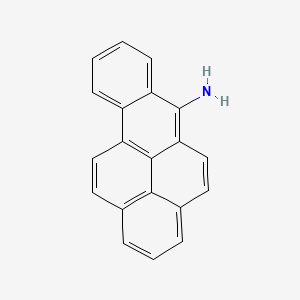

6-Aminobenzo(a)pyrene

Übersicht

Beschreibung

6-Aminobenzo(a)pyrene is a polycyclic aromatic hydrocarbon derivative with the chemical formula C20H13N. It is a nitrogen-containing compound derived from benzo(a)pyrene, a well-known environmental pollutant. This compound is of significant interest due to its potential biological activities and environmental impact.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminobenzo(a)pyrene typically involves the nitration of benzo(a)pyrene followed by reduction. The nitration process introduces a nitro group into the benzo(a)pyrene structure, which is then reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows similar synthetic routes as laboratory methods, with optimization for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Reduction of 6-Nitrobenzo(a)pyrene to 6-Aminobenzo(a)pyrene

This compound is primarily synthesized via the reduction of its nitro precursor, 6-nitrobenzo(a)pyrene (6-NO₂-BaP). This reaction occurs under anaerobic conditions mediated by bacterial or mammalian enzymatic systems:

Key Pathways:

-

Bacterial Reduction : Anaerobic bacterial suspensions from human and rat intestinal flora reduce 6-NO₂-BaP to 6-NH₂-BaP. This process involves nitroreductases and is critical in understanding gut microbiome-mediated PAH detoxification .

-

Mammalian Metabolism : Reduction is also observed in hamster embryo fibroblasts and liver microsomes, where NADPH-dependent enzymes facilitate the conversion .

Reaction Scheme:

Metabolic Activation and DNA Adduct Formation

This compound undergoes metabolic activation to form reactive intermediates that bind to DNA, a critical step in its mutagenic and carcinogenic potential:

Key Findings:

-

Oxidative Metabolism : Cytochrome P450 enzymes oxidize 6-NH₂-BaP to hydroxylated derivatives (e.g., 3-hydroxy-6-NH₂-BaP), which further react to form electrophilic species .

-

DNA Binding : Incubation of 6-NH₂-BaP with human colon and bronchus explants results in DNA adducts. Two primary adducts are identified, one matching adducts formed in rat liver DNA .

DNA Adduct Characterization:

| Adduct Type | Formation Site | Biological System | Reference |

|---|---|---|---|

| N²-dG (Guanine adduct) | Human bronchus DNA | Human tissue explants | |

| N⁶-dA (Adenine adduct) | Rat liver DNA | In vivo rodent models |

Reactivity with Environmental and Biological Agents

This compound participates in redox reactions and interacts with cellular components:

Key Reactions:

-

Oxidation : Reacts with reactive oxygen species (ROS) to form nitroso and hydroxylamine intermediates .

-

Conjugation : Glucuronidation and sulfation pathways detoxify 6-NH₂-BaP in hepatic systems, producing water-soluble metabolites excreted via urine .

Comparative Reactivity of this compound vs. Parent PAHs

| Property | This compound | Benzo(a)pyrene (BaP) |

|---|---|---|

| Electrophilicity | Moderate | High (due to bay region) |

| DNA Binding Capacity | High (adduct-forming) | Very High (via diol epoxide) |

| Metabolic Stability | Low (rapid conjugation) | Moderate |

Wissenschaftliche Forschungsanwendungen

Toxicological Studies

Carcinogenic Potential:

6-Aminobenzo(a)pyrene has been studied extensively for its carcinogenic properties. Research indicates that it can form DNA adducts, which are critical in the initiation of cancer. For instance, studies have shown that exposure to benzo(a)pyrene leads to the formation of this compound as a metabolite that can bind to DNA, potentially leading to mutations and tumorigenesis in various animal models .

Case Study:

In one study involving mice, exposure to benzo(a)pyrene resulted in significant increases in liver tumors when this compound was present as a metabolite. The incidence of tumors was notably higher in treated groups compared to controls, highlighting the compound's role in promoting cancer development .

Environmental Monitoring

Detection of PAHs:

this compound serves as an important marker for environmental monitoring of PAHs. Its presence in soil and water samples indicates contamination by PAHs, which are known environmental pollutants associated with various industrial processes.

Data Table: Environmental Presence of this compound

| Sample Type | Detection Method | Concentration Detected | Source |

|---|---|---|---|

| Soil | HPLC | 0.05 µg/g | Industrial site A |

| Water | GC-MS | 0.02 µg/L | Urban runoff |

| Air | SPME-GC | 0.01 µg/m³ | City B emissions |

Metabolic Studies

Wirkmechanismus

The mechanism of action of 6-Aminobenzo(a)pyrene involves its metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and potentially carcinogenic effects. The compound is metabolized by cytochrome P450 enzymes to form reactive epoxides, which can form DNA adducts and induce oxidative stress through the production of reactive oxygen species.

Vergleich Mit ähnlichen Verbindungen

Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.

6-Nitrobenzo(a)pyrene: A nitrated derivative with different reactivity and biological effects.

1,6-Dinitrobenzo(a)pyrene: Another nitrated derivative with distinct chemical properties.

Uniqueness: 6-Aminobenzo(a)pyrene is unique due to the presence of the amino group, which imparts different chemical reactivity and biological interactions compared to its nitro and parent counterparts. This makes it a valuable compound for studying the effects of amino substitution on the biological activity of polycyclic aromatic hydrocarbons.

Biologische Aktivität

6-Aminobenzo(a)pyrene (6-ABP) is a derivative of benzo(a)pyrene, a well-known polycyclic aromatic hydrocarbon (PAH) recognized for its carcinogenic properties. The biological activity of 6-ABP is primarily associated with its ability to form DNA adducts, induce oxidative stress, and activate various signaling pathways that contribute to tumorigenesis. This article reviews the biological activity of 6-ABP, focusing on its mechanisms of action, relevant case studies, and research findings.

This compound has the molecular formula and is structurally characterized by an amino group attached to the benzo(a)pyrene framework. Its chemical properties facilitate interactions with biological macromolecules, leading to significant biological effects.

1. DNA Adduct Formation

6-ABP can form stable DNA adducts through metabolic activation. This process typically involves cytochrome P450 enzymes that convert 6-ABP into reactive intermediates capable of binding to DNA. The formation of these adducts is a crucial step in the initiation of carcinogenesis.

| Study | Findings |

|---|---|

| Wislocki et al. (1986) | Demonstrated that 6-ABP treatment led to significant liver tumor formation in mice, highlighting its carcinogenic potential through DNA adduct formation. |

| Selkirk et al. (1981) | Showed that 6-ABP metabolites bind to RNA and nuclear proteins in hamster embryo fibroblasts, indicating broader molecular interactions beyond DNA. |

2. Induction of Oxidative Stress

Research indicates that 6-ABP induces oxidative stress by generating reactive oxygen species (ROS). This oxidative environment can lead to further cellular damage and inflammation.

| Study | Findings |

|---|---|

| Ji et al. (2022) | Found that exposure to 6-ABP increased ROS levels and activated NF-κB signaling pathways in endothelial cells, promoting inflammation and apoptosis. |

| Cerniglia et al. (1984) | Reported that 6-ABP metabolism resulted in the production of ROS, contributing to oxidative damage in cellular systems. |

3. Inflammatory Response Modulation

The compound also influences inflammatory pathways, which are critical in cancer progression.

- Cytokine Production : Exposure to 6-ABP has been shown to upregulate pro-inflammatory cytokines such as IL-6 and TNF-α, which can enhance tumor growth and metastasis.

Case Studies

Several studies have provided insights into the biological effects of 6-ABP:

- Liver Tumor Induction in Mice : In a study by Wislocki et al., mice treated with 6-ABP exhibited a higher incidence of liver tumors compared to controls, indicating its potent carcinogenicity.

- Inflammation in Human Cells : A study demonstrated that human mammary cells exposed to benzo(a)pyrene (a related compound) showed altered expression of inflammatory markers and oncogenic miRNAs, suggesting similar effects may be expected with 6-ABP exposure.

Eigenschaften

IUPAC Name |

benzo[b]pyren-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZURZERLMHKKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2N)C=CC5=CC=CC(=C54)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60225297 | |

| Record name | 6-Aminobenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7428-83-3 | |

| Record name | 6-Aminobenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007428833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminobenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.